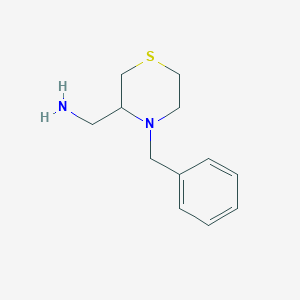

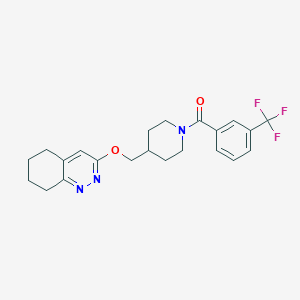

(4-Benzylthiomorpholin-3-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(4-Benzylthiomorpholin-3-yl)methanamine" is not directly mentioned in the provided papers. However, the papers do discuss various methanamine derivatives with potential biological activities. For instance, paper describes novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with potential antidepressant-like activity. Similarly, paper explores 4-(aminoalkoxy)benzylamines as human histamine H3 receptor antagonists, and paper discusses the synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using a four-component reaction.

Synthesis Analysis

The synthesis of related compounds involves various chemical strategies. For example, paper details a one-pot synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and carboxylic acids without the need for a catalyst. This method operates at room temperature, indicating a potentially efficient and accessible approach for the synthesis of methanamine derivatives.

Molecular Structure Analysis

The molecular structures of methanamine derivatives are characterized using various spectroscopic techniques. For instance, paper describes the structural characterization of a dibenzyl methanamine derivative using NMR spectroscopy, elemental analysis, and mass spectrometry. These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of methanamine derivatives can be inferred from the types of reactions they undergo. Paper mentions the synthesis of a methanamine compound through a condensation reaction involving p-Toluic hydrazide and glycine, indicating that methanamine derivatives can participate in condensation reactions to form heterocyclic structures like oxadiazoles.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanamine derivatives are often determined to assess their drug-like characteristics. Paper provides an extensive evaluation of the lead compound's properties, including solubility, metabolic stability, and penetration through Caco-2 cells. These properties are essential for predicting the compound's behavior in biological systems and its potential as a drug candidate.

Scientific Research Applications

1. Antidepressant-like Activity

(4-Benzylthiomorpholin-3-yl)methanamine derivatives have been studied for their potential as antidepressants. Specifically, certain derivatives designed as "biased agonists" of serotonin 5-HT1A receptors have shown robust antidepressant-like activity. One such compound, identified as NLX-204, displayed high selectivity and efficacy in preliminary in vivo studies, suggesting its promise as an antidepressant drug candidate (Sniecikowska et al., 2019).

2. Anticonvulsant Properties

Research has indicated that certain derivatives of this compound possess significant anticonvulsant properties. A study involving the synthesis and characterization of heterocyclic schiff bases of 3-aminomethyl pyridine, which is structurally related, showed promising results in protecting against seizures in various models, highlighting its potential as an anticonvulsant agent (Pandey & Srivastava, 2011).

3. Antimicrobial Applications

Compounds similar to this compound have been synthesized and shown variable degrees of antimicrobial activity. These studies include the synthesis of derivatives like 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which exhibited antibacterial and antifungal activities (Visagaperumal et al., 2010).

4. Catalytic Applications

Derivatives of this compound have been utilized in catalysis, particularly in transfer hydrogenation reactions. For instance, quinazoline-based ruthenium complexes derived from compounds structurally related to this compound have been used effectively in the transfer hydrogenation of acetophenone derivatives, demonstrating high efficiency and selectivity (Karabuğa et al., 2015).

5. Cytotoxic Agents in Cancer Therapy

Some derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds, such as N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, have shown promising results in inhibiting cancer cell growth, suggesting their potential application in cancer therapy (Ramazani et al., 2014).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by (4-Benzylthiomorpholin-3-yl)methanamine are currently unknown

Action Environment

The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and overall action.

properties

IUPAC Name |

(4-benzylthiomorpholin-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVCBDDTRSTVDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1CC2=CC=CC=C2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2507691.png)

![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2507696.png)

![6-Methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2507703.png)

![N-(tert-butyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507704.png)

![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate](/img/structure/B2507707.png)

![N-(2-ethyl-6-methylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2507708.png)

![2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2507709.png)